Bis(imidazo[1,2-a]pyridin-3-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(imidazo[1,2-a]pyridin-3-yl)methane is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are fused bicyclic heterocycles. These compounds are known for their wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
An efficient synthetic route for bis(imidazo[1,2-a]pyridin-3-yl)methane involves the use of acetic acid and trifluoroacetic acid at temperatures between 40-45°C. This method yields the compound in 60-72% . Another approach involves the reaction between two moles of imidazo[1,2-a]pyridine and one mole of chloroacetaldehyde in acetic acid, although this method tends to yield vinyl derivatives instead .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(imidazo[1,2-a]pyridin-3-yl)methane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be functionalized via radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic acid, trifluoroacetic acid, chloroacetaldehyde, and various oxidizing and reducing agents . Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound include vinyl derivatives, substituted imidazo[1,2-a]pyridines, and other functionalized derivatives .
Scientific Research Applications
Bis(imidazo[1,2-a]pyridin-3-yl)methane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of bis(imidazo[1,2-a]pyridin-3-yl)methane involves binding to DNA grooves and mediating DNA-cleavage properties. This compound has shown high cytotoxic activities against various cell lines, including HepG2, DLD-1, and MDA-MB-231 . It also disrupts Rab11A prenylation in human cervical carcinoma HeLa cell lines .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat short-term insomnia and functions by blocking γ-aminobutyric acid receptors.
Alpidem: Used for its anxiolytic properties.
Other Imidazo[1,2-a]pyridines: Include compounds with antifungal, antibacterial, antitumor, and anti-inflammatory activities.
Uniqueness
Bis(imidazo[1,2-a]pyridin-3-yl)methane is unique due to its ability to undergo a wide range of chemical reactions and its potential applications in various fields, including medicinal chemistry, biology, and industry. Its versatility and efficacy in different applications make it a valuable compound for further research and development.
Properties
CAS No. |
106012-53-7 |
---|---|
Molecular Formula |
C15H12N4 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(imidazo[1,2-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H12N4/c1-3-7-18-12(10-16-14(18)5-1)9-13-11-17-15-6-2-4-8-19(13)15/h1-8,10-11H,9H2 |
InChI Key |
ISOSHDVLSURYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC3=CN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.